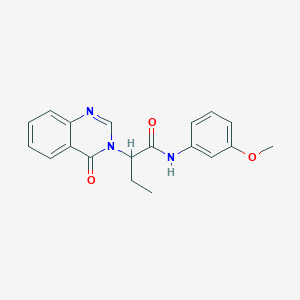![molecular formula C25H24O6 B11160012 2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11160012.png)
2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-f]chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the reaction of phloroglucinol with various aldehydes to form intermediate compounds. These intermediates then undergo cyclization reactions to form the pyrano[2,3-f]chromene core . The reaction conditions often include the use of catalysts, such as Fe3O4@SiO2-(CH2)3OPO3H2, and are performed under solvent-free conditions at elevated temperatures . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-(3,5-Dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been evaluated for its anticancer properties, with studies showing significant activity against several human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties, making it a versatile candidate for drug development . In the field of organic chemistry, it serves as a precursor for the synthesis of other complex molecules, further expanding its utility in research.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways within cells. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Further research is needed to fully elucidate the detailed molecular mechanisms underlying its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione include other pyrano[2,3-f]chromene derivatives, such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione . These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their biological activity and chemical properties. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H24O6 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H24O6/c1-13-8-21-23(17-6-4-5-7-18(17)25(27)31-21)24-22(13)19(26)12-20(30-24)14-9-15(28-2)11-16(10-14)29-3/h8-11,20H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
IDQSJGJUMMEPLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=CC(=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B11159936.png)
![3-(4-bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11159942.png)
![1-(4-ethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159955.png)
![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B11159961.png)
![1-butyl-N-{4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159972.png)
![5-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11159973.png)
![10-(3-chloro-4-methylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11159978.png)
![(2S)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11159980.png)
![3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11159987.png)
![2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11159994.png)

![6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11159999.png)
![(4-Methylphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B11160000.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11160019.png)
